
3,5,7-Trimethylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,7-三甲基喹啉-4(1H)-酮是一种属于喹啉家族的有机化合物。喹啉衍生物以其多样的生物活性而闻名,广泛应用于药物化学。该化合物以喹啉环上的3、5和7位上的三个甲基基团为特征,具有独特的化学性质,使其在各种科学研究和工业应用中具有价值。
准备方法
合成路线和反应条件
3,5,7-三甲基喹啉-4(1H)-酮的合成通常涉及在特定条件下对合适的前体的环化。一种常用的方法是 Friedländer 合成法,该方法涉及在酸性或碱性催化剂存在下,将苯胺衍生物与羰基化合物缩合。反应条件,如温度和溶剂,会显著影响最终产物的产率和纯度。
工业生产方法
在工业环境中,3,5,7-三甲基喹啉-4(1H)-酮的生产可能涉及大规模间歇或连续工艺。方法的选择取决于成本、效率和环境因素等因素。过程中使用的催化剂和溶剂通常被选择以优化反应速率并最大程度地减少副产物。
化学反应分析
反应类型
3,5,7-三甲基喹啉-4(1H)-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉 N-氧化物,它们是有机合成中很有用的中间体。
还原: 还原反应可以将喹啉环转化为四氢喹啉衍生物,它们具有不同的生物活性。
取代: 亲电和亲核取代反应可以在喹啉环上引入各种官能团,增强其化学多样性。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用卤素、烷基化剂和亲核试剂等试剂来实现所需的取代反应。
主要产物
这些反应形成的主要产物包括喹啉 N-氧化物、四氢喹啉衍生物和各种取代喹啉。这些产品在药物化学和材料科学中具有重要应用。
科学研究应用
3,5,7-三甲基喹啉-4(1H)-酮具有广泛的科学研究应用:
化学: 它可以用作合成更复杂的有机分子的构建模块。
生物学: 该化合物用于研究酶抑制和受体结合。
医药: 喹啉衍生物,包括 3,5,7-三甲基喹啉-4(1H)-酮,正在研究其作为抗疟疾、抗菌和抗癌药物的潜力。
工业: 该化合物用于生产染料、颜料和其他工业化学品。
作用机制
3,5,7-三甲基喹啉-4(1H)-酮的作用机制涉及它与特定分子靶标和途径的相互作用。例如,在医药应用中,该化合物可能抑制酶或与受体结合,破坏对病原体或癌细胞存活至关重要的生物过程。确切的机制取决于具体的应用和化合物的分子结构。
相似化合物的比较
类似化合物
4-氯-3,5,7-三甲基喹啉: 该化合物具有相似的结构,但在 4 位有一个氯原子。
N-苄基-3,5,7-三甲基喹啉-4-胺: 该衍生物在氮原子上有一个苄基。
独特性
3,5,7-三甲基喹啉-4(1H)-酮由于其特定的取代模式而独一无二,赋予其独特的化学和生物特性。与它的类似物相比,它可能表现出不同的反应性和生物活性,使其在研究和工业中具有特定的应用价值。
属性
CAS 编号 |
61563-52-8 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC 名称 |
3,5,7-trimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO/c1-7-4-8(2)11-10(5-7)13-6-9(3)12(11)14/h4-6H,1-3H3,(H,13,14) |
InChI 键 |
XKGHLKIUHXIDHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)NC=C(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



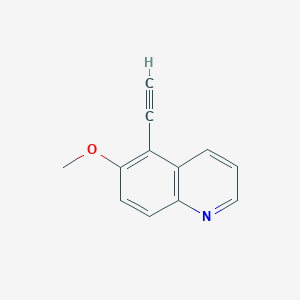
![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)
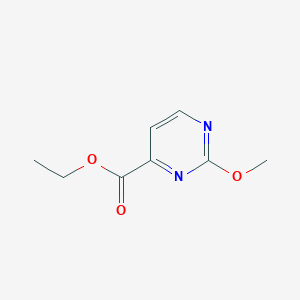
![6,9-Dioxaspiro[4.5]decane-10-carboxylic acid](/img/structure/B11908520.png)


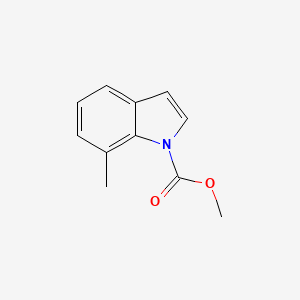
![7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908541.png)
![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)

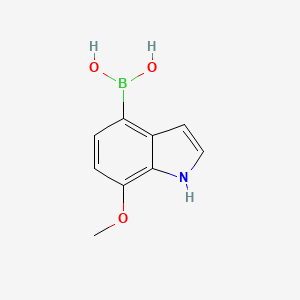
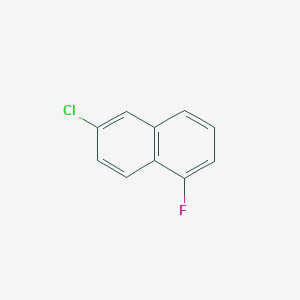
![Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11908572.png)
